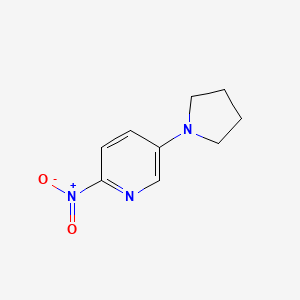

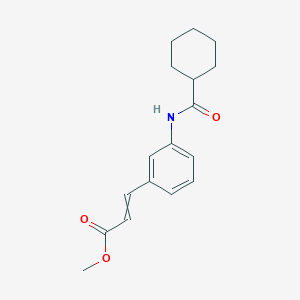

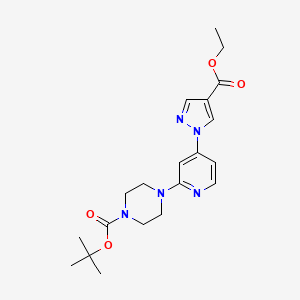

(E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate

Vue d'ensemble

Description

Phenyl acrylate compounds are a class of organic compounds that contain a phenyl group and an acrylate group . They are often used in the synthesis of polymers and other complex organic compounds .

Synthesis Analysis

Phenyl acrylate can be synthesized through various methods. One common method involves the polymerization of phenyl acrylate monomers . This process can be achieved through simple chemical transformations, first converting the phenol to the acrylate that is sulfonated in a second step .

Molecular Structure Analysis

The molecular structure of phenyl acrylate compounds typically includes a phenyl group (a ring of six carbon atoms, also known as a benzene ring) and an acrylate group (a vinyl group attached to a carbonyl group) .

Chemical Reactions Analysis

Phenyl acrylate compounds can undergo a variety of chemical reactions. For example, they can participate in polymerization-induced self-assembly (PISA), a process that allows for the synthesis of diblock copolymer nano-objects .

Physical And Chemical Properties Analysis

Phenyl acrylate has a molecular weight of 148.16 g/mol . It is characterized by a relatively low glass transition temperature, which can affect its behavior in certain applications .

Applications De Recherche Scientifique

Polymerization-Induced Self-Assembly (PISA)

This compound is used as a monomer in PISA to create diblock copolymer nano-objects. By varying the degree of polymerization, scientists can control the size and shape of these nano-objects, which range from spheres to worms, and even vesicles . This application is significant in the development of nanocarriers for drug delivery and in the creation of nanoscale materials for electronic devices.

Synthesis of High Glass Transition Temperature Polymers

The phenyl acrylate structure of the compound contributes to polymers with higher glass transition temperatures. This property is particularly useful for materials that require stability under thermal stress, making it valuable for coatings and adhesives that must withstand high temperatures .

Controlled Radical Polymerization

(E)-methyl 3-(3-(cyclohexanecarboxamido)phenyl)acrylate can be used in controlled radical polymerization techniques such as reversible addition–fragmentation chain transfer (RAFT) polymerization. This allows for the synthesis of polymers with precise molecular weights and architectures, which is crucial for creating materials with specific mechanical, thermal, and chemical properties .

Generation of Solvophobic Blocks

In polymer chemistry, the creation of solvophobic blocks is essential for the self-assembly of copolymers in selective solvents. This compound serves as a model monomer to generate solvophobic blocks, leading to the formation of well-defined micelles with potential applications in drug delivery systems .

Morphological Characterization

Due to its relatively high glass transition temperature, polymers derived from this monomer can be characterized using conventional transmission electron microscopy (TEM). This is important for the analysis of copolymer morphologies and for the study of nanostructured materials .

Development of Sterically-Stabilized Particles

The compound is instrumental in the production of sterically-stabilized particles. These particles have applications in the stabilization of emulsions, which can be used in pharmaceutical formulations, food products, and cosmetic preparations .

Creation of Responsive Materials

Materials synthesized from this monomer can respond to environmental stimuli such as pH, temperature, and light. This responsiveness is key for the development of smart materials used in sensors, actuators, and adaptive surfaces .

Nanotechnology Research

The ability to control the size and morphology of polymer nano-objects makes this compound a valuable asset in nanotechnology research. It enables the exploration of new applications in areas such as targeted drug delivery, diagnostic imaging, and the development of nanoelectronic components .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-[3-(cyclohexanecarbonylamino)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-21-16(19)11-10-13-6-5-9-15(12-13)18-17(20)14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLJKELPYOPUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)NC(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 85300244 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B1405047.png)

![4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1405049.png)